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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenyl)ethanol

CAS No.: 40420-17-5

Cat. No.: B2451284

Get Quote

Executive Summary: The Evolution of Aryl Alkyl
Alcohols
Aryl Alkyl Alcohols (AAAs) form the structural backbone of countless floral accords in modern

perfumery and pharmaceutical masking agents. While 2-phenylethanol (phenethyl alcohol) is

universally recognized as the quintessential rose odorant, targeted methylation of its molecular

framework yields profound shifts in receptor binding affinity and olfactory perception.

This whitepaper provides an in-depth analysis of 2,3-dimethylphenethyl alcohol (2,3-DMPEA).

A critical distinction must be made in the laboratory: 2,3-DMPEA (a ring-methylated derivative)

is structurally and olfactorily distinct from the ubiquitous side-chain methylated analog, α,α-

dimethylphenethyl alcohol. While the latter is a well-documented lilac/hyacinth odorant ( [1]),

2,3-DMPEA offers a heavier, more complex woody-rose profile due to the restricted rotational

freedom of its aromatic ring. Understanding these structure-odor relationships (SOR) is

paramount for scientists engineering controlled-release [2].
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To predict the behavior of 2,3-DMPEA in complex matrices—whether hydroalcoholic fine

fragrances or lipid-rich topical emulsions—we must first analyze its physicochemical

parameters. As detailed in the [3], the addition of two methyl groups at the ortho and meta

positions relative to the ethyl alcohol side chain significantly increases the molecule's

lipophilicity compared to its parent compound.

Table 1: Physicochemical Properties of 2,3-DMPEA
Property Value

Formulation Causality &
Impact

IUPAC Name 2-(2,3-dimethylphenyl)ethanol
Defines structural identity and

ring substitution pattern.

CAS Number 40420-17-5
Unique registry identifier for

regulatory compliance.

Molecular Weight 150.22 g/mol
Pushes the molecule into the

"middle note" volatility range.

LogP 2.20

High lipophilicity; ensures

favorable partitioning into lipid

phases of emulsions.

TPSA 20.20 Å²

Low topological polar surface

area; predicts excellent

epidermal penetration.

Structure-Odor Relationship (SOR) & Receptor
Dynamics
The olfactory characteristics of 2,3-DMPEA are a direct consequence of its spatial geometry. In

the parent molecule (2-phenylethanol), the unhindered aromatic ring allows for flexible docking

within the hydrophobic pockets of Olfactory Receptors (ORs).

By introducing methyl groups at the 2 and 3 positions, two mechanistic changes occur:

Steric Hindrance: The bulky methyl group at the ortho position (C2) restricts the rotational

freedom of the primary alcohol side chain. This locks the molecule into a specific
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conformation that binds differently to the OR binding site.

Electronic Inductive Effects: The electron-donating nature of the methyl groups increases the

electron density of the aromatic π-system, altering the non-covalent π-π interactions

between the odorant and aromatic amino acid residues (like phenylalanine or tyrosine) within

the receptor pocket.
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Olfactory signal transduction pathway illustrating 2,3-DMPEA receptor binding and

depolarization.

Table 2: Olfactory Profile Breakdown
Odor Facet Descriptor Structural Driver

Primary Heavy Floral / Warm Rose
The primary alcohol side chain

mimicking 2-phenylethanol.

Secondary Herbaceous / Woody
Increased steric bulk from the

ortho/meta methyl groups.

Tertiary Earthy / Green

Altered π-electron density

interacting with OR

hydrophobic pockets.

Analytical Methodology: GC-O & AEDA Protocol
To accurately quantify the sensory impact of 2,3-DMPEA within a complex formulation,

standard Gas Chromatography-Mass Spectrometry (GC-MS) is insufficient. GC-MS relies on

ionization efficiency, which does not correlate with human olfactory thresholds. Therefore, we

employ Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution

Analysis (AEDA). This self-validating system determines the Flavor Dilution (FD) factor,

providing a direct correlation between the analyte's concentration and its human detection

threshold.
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Step-by-Step Protocol: Odor Activity Value (OAV)
Determination
Step 1: Matrix Extraction & Concentration

Action: Dissolve 1.0 g of the target matrix in 10 mL of dichloromethane (DCM).

Causality: DCM is explicitly selected for its high volatility and excellent solvation of

moderately lipophilic compounds like 2,3-DMPEA (LogP 2.20). This ensures complete

extraction without requiring high heat, preventing the thermal degradation of delicate volatile

molecules.

Action: Concentrate the extract to 1.0 mL under a gentle stream of ultra-pure nitrogen at

20°C.

Step 2: Serial Dilution Preparation

Action: Prepare a 1:2 serial dilution of the concentrated extract using DCM, creating a

dilution cascade (1:2, 1:4, 1:8... up to 1:1024).

Step 3: Chromatographic Separation

Action: Inject 1.0 µL of each dilution into a GC equipped with a polar capillary column (e.g.,

DB-WAX, 30m x 0.25mm x 0.25µm).

Causality: A polar column is critical. The hydroxyl group of 2,3-DMPEA hydrogen-bonds with

the polar stationary phase, ensuring it resolves cleanly from highly abundant, structurally

similar non-polar hydrocarbons that would otherwise co-elute and mask the odor.

Action: Run the oven program: 40°C (hold 2 min), ramp at 6°C/min to 240°C (hold 5 min).

Step 4: Effluent Splitting & Olfactometry

Action: Split the column effluent 1:1 between a Flame Ionization Detector (FID) and a heated

sniffing port (250°C).
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Causality: The sniffing port must be continuously humidified with makeup water. This

prevents the desiccation of the human assessor's nasal mucosa during extended sniffing

sessions, ensuring consistent receptor sensitivity and preventing olfactory fatigue.

Step 5: Flavor Dilution (FD) Factor Calculation

Action: Three trained assessors evaluate the effluent. The highest dilution factor at which the

specific "herbaceous-rose" note of 2,3-DMPEA is perceptible is recorded as its FD factor.
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Step-by-step Gas Chromatography-Olfactometry (GC-O) and AEDA workflow for odor profiling.
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The integration of 2,3-DMPEA into commercial products requires an understanding of its

chemical stability and matrix interactions.

Chemical Stability: As a primary alcohol, 2,3-DMPEA is highly stable in both basic and mildly

acidic environments. Unlike aldehydes (e.g., hydroxycitronellal), it does not undergo

nucleophilic attack by primary amines to form Schiff bases. This makes it an exceptionally

stable floralizer in aggressive bases like hair colorants or depilatory creams.

Hydroalcoholic Systems: In fine fragrances (ethanol/water matrices), its molecular weight

(150.22 g/mol ) and LogP (2.20) ensure a moderate evaporation rate. It acts as a structural

bridge, anchoring highly volatile citrus top notes while seamlessly blending into heavier

woody base notes.

Emulsion Systems: In oil-in-water (O/W) emulsions, 2,3-DMPEA partitions favorably into the

internal lipid phase. This thermodynamic preference results in a delayed-release profile; the

odorant is only liberated as the emulsion physically breaks upon application to the skin,

providing a prolonged sensory experience.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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